molecular formula C13H15N7O B15105693 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15105693
M. Wt: 285.30 g/mol
InChI Key: IZTZXAMMXLJPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the tetrazole ring, and finally the coupling with the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate

Uniqueness

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of pyrazole, tetrazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N7O

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C13H15N7O/c1-8-11(9(2)19(3)16-8)6-14-13(21)10-4-5-12-15-17-18-20(12)7-10/h4-5,7H,6H2,1-3H3,(H,14,21)

InChI Key

IZTZXAMMXLJPJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.